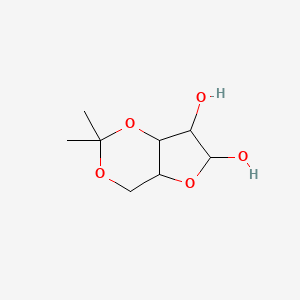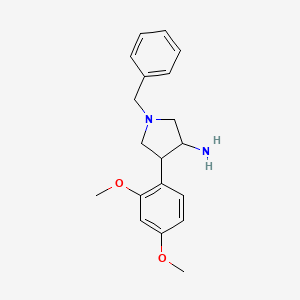
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the 2,4-Dimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dimethoxyphenyl group is coupled with a halogenated pyrrolidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of alkylated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme function by binding to the catalytic site or alter receptor activity by mimicking natural ligands .
Comparación Con Compuestos Similares
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine: Unique due to its specific substitution pattern on the pyrrolidine ring.
1-Benzyl-4-(2,4-dimethoxyphenyl)piperidin-3-amine: Similar structure but with a piperidine ring, leading to different biological activity.
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-2-one:
Uniqueness: this compound is unique due to its combination of a benzyl group and a 2,4-dimethoxyphenyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties not found in similar compounds .
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H24N2O2/c1-22-15-8-9-16(19(10-15)23-2)17-12-21(13-18(17)20)11-14-6-4-3-5-7-14/h3-10,17-18H,11-13,20H2,1-2H3 |
Clave InChI |
TVXYLFOCFMLZCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)


![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
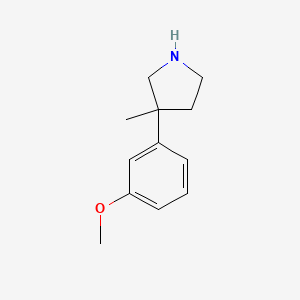
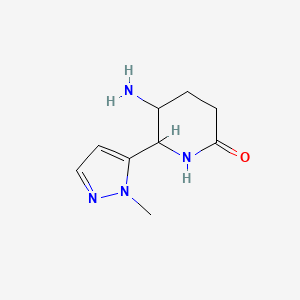
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
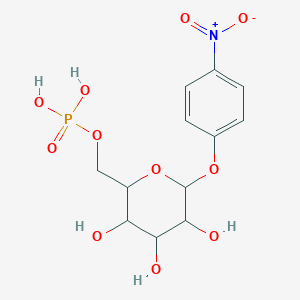
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
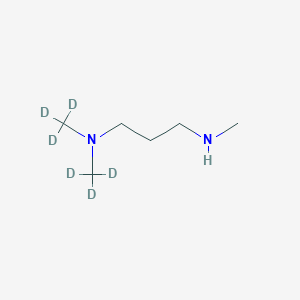
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)
![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)
